2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid
Description
Properties
Molecular Formula |
C16H26NO4P |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-[[(1-amino-3-phenylpropyl)-hydroxyphosphoryl]methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H26NO4P/c1-12(2)10-14(16(18)19)11-22(20,21)15(17)9-8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
NZXLYBZSLDXCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Tandem Esterification and P-Michael Reaction under Silylating Conditions
A highly practical and efficient method for synthesizing phosphinic dipeptides, including compounds structurally related to 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid, involves tandem esterification of α-aminophosphinic acids with acrylic acids followed by a P-Michael addition reaction. This method uses hexamethyldisilazane (HMDS) as a silylating agent to activate acidic functionalities and promote P-C bond formation.
- Mix α-aminophosphinic acid (1 equiv) with acrylic acid (1.2 equiv).
- Add HMDS (6 equiv) slowly under inert atmosphere.
- Heat the mixture to 100 °C for 2 hours, allowing ammonia gas to evolve.
- Cool to 70 °C and add ethanol to quench the reaction.
- Work up with 2M HCl and extract with ethyl acetate.
- Isolate the product by filtration or recrystallization.
- High yields (typically 43–61%).
- Good diastereoselectivity (diastereomeric ratios >95:5).
- Compatibility with various functional groups, including acidic and basic amino acid side chains.
- Avoids chromatographic separation by crystallization of diastereomers.
| Parameter | Condition/Value |
|---|---|
| Reactants | α-Aminophosphinic acid, acrylic acid |
| Silylating agent | Hexamethyldisilazane (HMDS) |
| Temperature | 100 °C (reaction), 70 °C (quench) |
| Reaction time | 2 hours |
| Yield | 43–61% |
| Diastereomeric ratio | >95:5 |
Radical-Mediated Alkylation Using Triethylborane and Oxygen
Another approach involves radical-mediated alkylation of phosphinic acid derivatives using triethylborane (Et3B) and oxygen as initiators in the presence of alkyl halides and hydrogen donors. This method is useful for introducing alkyl groups onto the phosphinic acid moiety.
- Degas a solution of the phosphinic acid derivative and base in dichloromethane.
- Cool to 0 °C and add alkyl halide, triethylborane, and a hydrogen donor.
- Stir under oxygen atmosphere for 30 minutes.
- Quench with acid and extract the product.
- Purify by standard methods.
This method allows for selective functionalization and is compatible with sensitive groups.
Radical-Mediated Alkylation Using AIBN and TTMSS or NaBH3CN
Alternative radical initiators such as azobisisobutyronitrile (AIBN) combined with tris(trimethylsilyl)silane (TTMSS) or sodium cyanoborohydride (NaBH3CN) can be used for alkylation reactions of phosphinic acid derivatives.
- In toluene at 80 °C, AIBN initiates radical formation.
- TTMSS or NaBH3CN acts as a hydrogen donor.
- Alkyl halides are added to introduce alkyl groups.
- Workup involves acid quenching and extraction.
This method provides versatility in modifying the phosphinic acid structure.
Analytical Techniques for Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR): ^31P NMR is critical for monitoring phosphinic acid conversion and diastereomeric purity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Used to verify functional groups such as P=O and O-H.
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity.
- Crystallization: Used to separate diastereomers and purify the final product.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield & Selectivity |
|---|---|---|---|
| Tandem Esterification + P-Michael (HMDS-mediated) | α-Aminophosphinic acid, acrylic acid, HMDS, 100 °C | High yield, diastereoselective, simple isolation | 43–61%, d.r. >95:5 |
| Radical Alkylation (Et3B/O2) | Phosphinic acid derivative, Et3B, O2, alkyl halide, TBTH | Mild conditions, selective alkylation | Moderate yields, good control |
| Radical Alkylation (AIBN/TTMSS or NaBH3CN) | AIBN, TTMSS or NaBH3CN, alkyl halide, toluene, 80 °C | Versatile, suitable for various alkyl groups | Moderate yields |
Research Findings and Notes
- The HMDS-mediated tandem esterification and P-Michael reaction is currently the most practical and scalable method for synthesizing phosphinic dipeptides related to the target compound.
- Radical-mediated alkylation methods provide complementary routes for functionalization but may require careful control of reaction conditions to avoid side reactions.
- The ability to isolate optically pure diastereomers by crystallization enhances the utility of these methods in pharmaceutical research.
- Analytical methods such as ^31P NMR and HRMS are indispensable for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural Analogues with Phosphinic/Phosphoryl Groups
The target compound belongs to a class of phosphinic acid derivatives with applications in enzyme inhibition and medicinal chemistry. Key analogues include:
Key Observations :
- Stereochemical Control : The target compound and 5m exhibit high stereoselectivity (≥95:5), attributed to HMDS-mediated synthesis . In contrast, 5o () shows a lower ratio (1.3:1), likely due to steric effects from the tert-butoxycarbonyl (Boc) group .
- Functional Group Impact: The formyl-hydroxyamino group in the analogue replaces the amino-hydroxyphosphoryl moiety, altering binding interactions. For example, the phosphonate in fosmidomycin forms hydrogen bonds with Ser-186 and Lys-228 in enzymes, while the target compound’s phosphoryl group may interact similarly .
Sulfonyl and Carbonyl Derivatives
Compounds with alternative substituents highlight the role of the phosphoryl group in biochemical activity:
Key Observations :
- Carbonyl derivatives () prioritize lipophilicity over hydrogen-bonding capacity, favoring membrane permeability in drug candidates .
Key Observations :
- The Boc-protected amino group in 5o reduces stereoselectivity due to steric hindrance, despite higher yields (89%) .
- The target compound’s stereochemical purity (95:5) aligns with optimized protocols for phosphinic acids, critical for consistent biological activity .
Biological Activity
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid, also known as (2S)-2-[[[(1R)-1-amino-3-phenylpropyl]-hydroxy-phosphoryl]methyl]-4-methyl-pentanoic acid, is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C16H26NO4P
- CAS Number : 7284-69-7
- Synonyms : 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid
The biological activity of 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid is primarily attributed to its role as an inhibitor of aminopeptidase N (APN/CD13), an enzyme overexpressed in various tumor cells. This enzyme is implicated in tumor invasion, metastasis, and angiogenesis. Inhibition of APN can potentially suppress tumor growth and spread.
In Vitro Studies
- Enzymatic Inhibition : A study evaluated the inhibitory effects of several derivatives on APN, revealing that certain compounds demonstrated significant inhibition with IC50 values lower than that of bestatin, a known APN inhibitor. For instance, compound 7e showed an IC50 value of 1.26 ± 0.01 μM against porcine kidney APN, outperforming bestatin which had an IC50 value of 2.55 ± 0.11 μM .
- Cancer Cell Line Studies : Further investigations into the efficacy of these compounds in human cancer cell lines indicated that compound 7e exhibited better inhibitory activity against APN in human ovarian clear cell carcinoma cells (ES-2) compared to bestatin (IC50 values of 30.19 ± 1.02 μM vs. 60.61 ± 0.1 μM) .
Case Studies
A comprehensive review highlighted the potential applications of phosphonated amino acids like 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid in therapeutic settings, particularly for their anti-cancer properties through enzyme inhibition and modulation of cellular pathways involved in cancer progression .
Comparative Analysis
The following table summarizes the biological activities and IC50 values for selected compounds related to APN inhibition:
| Compound | IC50 (μM) | Source |
|---|---|---|
| Compound 7e | 1.26 ± 0.01 | Porcine Kidney APN |
| Bestatin | 2.55 ± 0.11 | Porcine Kidney APN |
| Compound 7e (ES-2 Cells) | 30.19 ± 1.02 | Human Ovarian Clear Cell Carcinoma |
| Bestatin (ES-2 Cells) | 60.61 ± 0.1 | Human Ovarian Clear Cell Carcinoma |
Potential Therapeutic Applications
Given its mechanism as an APN inhibitor, 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid could be explored further for:
- Cancer Treatment : Targeting tumors with high APN expression.
- Anti-Metastatic Therapies : Preventing the spread of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
